molecular formula C23H31ClO4 B590339 6beta-Chloro-17-acetoxyprogesterone CAS No. 2658-74-4

6beta-Chloro-17-acetoxyprogesterone

Cat. No. B590339
CAS RN: 2658-74-4
M. Wt: 406.947
InChI Key: DCVGANSDLNPXGO-LIASLNQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 6beta-Chloro-17-acetoxyprogesterone is represented by the formula C23H31ClO4 . The compound has a molecular weight of 406.9 g/mol . The InChI representation of the molecule is InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20-,21-,22+,23+/m1/s1 . The canonical SMILES representation is CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6beta-Chloro-17-acetoxyprogesterone include a molecular weight of 406.9 g/mol . The compound has a XLogP3 value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 406.1910872 g/mol . The topological polar surface area is 60.4 Ų . The heavy atom count is 28 .

Scientific Research Applications

Endocrine System Research

6beta-Chloro-17-acetoxyprogesterone: has been studied for its role as a hormone . It is a synthetic analogue of endogenous steroid hormones, which are crucial for various regulatory functions within organisms . Research in this area often explores the compound’s potential effects on hormonal balance and its use in treatments for hormonal disorders.

Reproductive Biology

This compound is a potent progestational agent and has been investigated for its effects on fertility and reproduction. Studies have included its impact on ova fertilization rates and pregnancy maintenance in livestock, providing insights into its potential applications in veterinary medicine and animal husbandry .

Aldosterone Antagonism

The compound has been evaluated for its possible action as an aldosterone antagonist . However, studies have shown that while it does not exhibit anti-aldosterone action, it does have a natriuretic effect in patients with cirrhosis of the liver, suggesting a potential application in managing certain symptoms of liver disease .

properties

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20-,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVGANSDLNPXGO-LIASLNQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Chloro-17-acetoxyprogesterone

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